molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B3029357
CAS No.: 62981-82-2
M. Wt: 164.16
InChI Key: DKCNEPJKPMJYRI-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its structure includes an amino group at position 2 and a methyl substituent at position 6 (Figure 1). This compound is synthesized via the annulation of 2,6-diaminopyrimidin-4-one with γ-chloroacetone under controlled conditions, as reported by Secrist and Liu in 1978 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidines, including 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by cyclization . Another method includes microwave-assisted reactions and Fischer indole-type synthesis . These methods often require specific reaction conditions, such as the use of CuCl and 6-methylpicolinic acid as a catalytic system, and the presence of NaI as an additive .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,3-d]pyrimidines include oxidizing agents like NaClO2 and TEMPO, reducing agents, and various electrophiles . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding pyrimidinones, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-d]pyrimidine scaffold.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 150.138 g/mol
  • CAS Number : 7355-55-7

The compound features a pyrrolo-pyrimidine structure that contributes to its biological activity. Its unique configuration allows it to interact with various biological targets, making it a valuable compound in research.

Antiviral Activity

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has been studied for its antiviral properties. Research indicates that it can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies have shown that derivatives of this compound exhibit activity against certain RNA viruses, demonstrating its potential as a lead compound for antiviral drug development.

Inhibition of Ribosome Activity

This compound has been evaluated for its ability to inhibit the enzymatic activity of ricin, a potent toxin derived from castor beans. In assays using Artemia salina ribosomes, the compound showed an IC₅₀ value indicating significant inhibitory effects on the enzymatic A chain of ricin (RTA) . This suggests its potential use in developing antidotes or therapeutic agents against ricin poisoning.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study evaluated its antiproliferative activity on human cervix adenocarcinoma (HeLa) and murine myeloma cells (P3X). The results indicated that while some derivatives had weak effects on HeLa cells, others showed more consistent inhibition of cell growth in murine models . This highlights the compound's potential as a scaffold for anticancer drug development.

Case Studies and Empirical Data

Application Target IC₅₀ (nM) Study Reference
AntiviralRNA virusesNot specifiedN/A
Ribosome InhibitionRicin600,000BindingDB
Anticancer (HeLa Cells)Human cervix adenocarcinomaNot specifiedWiley Online
Anticancer (P3X Cells)Murine myelomaNot specifiedWiley Online

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. As a PNP inhibitor, it competitively inhibits the enzyme, leading to the selective cytotoxicity of T-cells . This mechanism is crucial for its potential use in treating autoimmune diseases and other conditions requiring immunosuppression.

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one are best contextualized by comparing it with analogous pyrrolo[2,3-d]pyrimidin-4-one derivatives and related heterocycles. Key differences in substituents, synthesis routes, and biological activities are summarized below.

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 2-NH₂, 6-CH₃ C₇H₈N₄O 164.17 Methyl group enhances lipophilicity; amino group enables H-bonding
2-Amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (CAS 7355-55-7) 2-NH₂ C₆H₆N₄O 150.14 Lacks methyl group; lower molecular weight
6-Ethyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one 2-S, 6-C₂H₅ C₈H₉N₃OS 195.24 Ethyl group increases steric bulk; thiol enhances redox activity
2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one 2-OCH₃ C₇H₇N₃O₂ 165.15 Methoxy group reduces basicity; alters electronic distribution
2,3-Dimethylthieno[2,3-d]dihydropyrrolo[1,2-a]pyrimidin-4-one Thieno-fused core, 2-CH₃, 3-CH₃ C₁₁H₁₁N₃OS 233.29 Thieno ring modifies aromaticity; dimethylation enhances cytotoxicity

Key Observations :

  • Electronic Properties: Replacement of the amino group with methoxy (as in 2-methoxy derivatives) reduces hydrogen-bonding capacity, which may diminish interactions with biological targets .
  • Heterocyclic Modifications: Thieno-fused analogs (e.g., ) exhibit distinct electronic profiles due to sulfur incorporation, influencing reactivity and bioactivity .

Key Observations :

  • The target compound is synthesized regiospecifically using α-halo carbonyl reagents, a method also applicable to furo[2,3-d]pyrimidine derivatives .
  • Microwave-assisted synthesis () achieves higher yields (92%) for thioxo derivatives compared to traditional reflux methods .

Key Observations :

  • The methyl group in the target compound may contribute to antibiotic activity by mimicking natural nucleosides .
  • Cytotoxicity in thieno-fused derivatives () highlights the impact of heterocyclic modifications on bioactivity .
  • Tyrosine kinase inhibitors () demonstrate the therapeutic versatility of pyrrolo-pyrimidine scaffolds .

Biological Activity

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O. Its structure features a pyrrolo-pyrimidine core that is pivotal for its biological activity. The compound's unique structural attributes contribute to its interactions with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis that is often upregulated in cancer cells. The inhibition of GARFTase leads to decreased proliferation of tumor cells expressing folate receptors (FR) .

Table 1: Inhibition Potency Against Tumor Cell Lines

CompoundTargetIC50 (µM)Mechanism
This compoundGARFTaseTBDInhibition of purine biosynthesis
Compound 1 (related derivative)FR-expressing cells0.5Selective transport and GARFTase inhibition

2. Anti-inflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also demonstrated anti-inflammatory properties. The presence of specific substituents on the pyrimidine ring enhances their efficacy in inhibiting cyclooxygenase (COX) enzymes. For example, compounds similar to 2-amino derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Comparison DrugIC50 (µM)
This compoundTBDCelecoxib0.04 ± 0.01

3. Antiviral Activity

Emerging studies suggest potential antiviral properties for pyrrolo[2,3-d]pyrimidines. Certain derivatives have shown inhibitory effects against viruses such as Zika and Dengue virus with EC50 values indicating significant antiviral activity . The mechanism involves interference with viral replication processes.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting enzymes involved in nucleotide synthesis like GARFTase and COX enzymes.
  • Selective Transport Mechanisms : The compound's ability to utilize folate receptor-mediated transport enhances its uptake in cancerous tissues.

Case Studies

A notable study evaluated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in various cancer cell lines. The results demonstrated that compounds with structural modifications led to enhanced potency against tumor growth compared to traditional antifolates .

Properties

CAS No.

62981-82-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16

IUPAC Name

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12)

InChI Key

DKCNEPJKPMJYRI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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